Autocamtide-2-related inhibitory peptide
Overview
Description
Autocamtide-2-related inhibitory peptide (AIP) is a highly specific and potent inhibitor of calmodulin-dependent protein kinase II (CaMKII) . It controls the biological activity of CaMKII and is primarily used for phosphorylation and dephosphorylation applications . AIP is a nonphosphorylatable analog of autocamtide-2 .
Molecular Structure Analysis
The empirical formula of AIP is C64H116N22O19 . The molecular weight is 1497.74 . The sequence of AIP is Lys-Lys-Lys-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu .Physical And Chemical Properties Analysis
AIP is a lyophilized powder . It is soluble in water . .Scientific Research Applications
Application in Cardiovascular Diabetology
Specific Scientific Field
Cardiovascular Diabetology
Summary of the Application
AIP has been used to study its effects on cardiac contractility and relaxation in the context of type 2 diabetes .
Methods of Application
The study examined the expression and activation of Calcium/calmodulin-dependent kinase II-delta (CaMKIIδ) in right atrial appendages from non-diabetic and type 2 diabetic patients with preserved ejection fraction, and also in right ventricular tissue from Zucker Diabetic Fatty rats during early diabetic cardiac dysfunction . They measured whole heart function of these rats using echocardiography, and then measured contraction and relaxation parameters of isolated trabeculae from these rats in the presence and absence of CaMKII inhibitors .
Results or Outcomes
The study found that CaMKIIδ phosphorylation was increased in both the diabetic human and animal tissue, indicating increased CaMKIIδ activation in the type 2 diabetic heart . Basal cardiac contractility and relaxation were impaired in the cardiac muscles from the diabetic rats, and CaMKII inhibition with KN93 partially restored contractility and relaxation . AIP, another CaMKII inhibitor that acts via a different mechanism than KN93, fully restored cardiac contractility and relaxation .
Application in Neurobiology
Specific Scientific Field
Neurobiology
Summary of the Application
AIP has been used to study the kinetics of endogenous CaMKII required for synaptic plasticity .
Methods of Application
The researchers developed a light-inducible inhibitor of CaMKII and demonstrated that a brief illumination of blue light to neurons expressing this inhibitor blocks synaptic plasticity and learning .
Results or Outcomes
The study found that the photoactivation of AIP in neurons for 1-2 minutes during the induction of Long-Term Potentiation (LTP) and structural LTP (sLTP) of dendritic spines inhibited these forms of plasticity in hippocampal slices of rodents . However, photoactivation 1 minute after the induction did not affect them, suggesting that the initial 1 minute of CaMKII activation is sufficient for inducing LTP and sLTP .
Application in Theileria Infected Macrophages
Specific Scientific Field
Parasitology
Summary of the Application
AIP has been used to inhibit calmodulin kinase II (CaMKII) action in virulent Theileria infected macrophages .
Methods of Application
The specific methods of application in this context are not detailed in the source. However, it is likely that AIP was introduced to Theileria infected macrophages in a controlled laboratory setting to observe its effects on CaMKII activity .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the source. However, the use of AIP in this context suggests it may have potential therapeutic applications in the treatment of diseases caused by Theileria parasites .
Application in Hypoxia-Ischemia Neural Cell Death
Summary of the Application
AIP has been used to study its influence on oxidative stress associated with neural cell death after hypoxia-ischemia, using neonatal hippocampal slice cultures .
Methods of Application
The specific methods of application in this context are not detailed in the source. However, it is likely that AIP was introduced to neonatal hippocampal slice cultures under hypoxic-ischemic conditions to observe its effects on oxidative stress and neural cell death .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the source. However, the use of AIP in this context suggests it may have potential therapeutic applications in the treatment of neurological conditions associated with hypoxia-ischemia .
Application in Catecholaminergic Polymorphic Ventricular Tachycardia
Specific Scientific Field
Cardiology
Summary of the Application
AIP has been used in gene therapy for Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), an inherited cardiac arrhythmia .
Methods of Application
The researchers developed an adeno-associated viral vector in which AIP is fused to green fluorescent protein (GFP) and expressed from a cardiomyocyte selective promoter . The vector was delivered systemically and arrhythmia burden was evaluated with invasive electrophysiology testing in adult mice .
Results or Outcomes
Administration of the AIP vector to neonatal mice with a known CPVT mutation effectively suppressed ventricular arrhythmias induced by either β-adrenergic stimulation or programmed ventricular pacing, without significant proarrhythmic effect . Intravascular delivery of the AIP vector to adolescent mice transduced ≈50% of cardiomyocytes and was effective in suppressing arrhythmia in CPVT mice .
Application in Phosphorylation & Dephosphorylation
Specific Scientific Field
Biochemistry
Summary of the Application
AIP controls the biological activity of calmodulin-dependent protein kinase II and is primarily used for Phosphorylation & Dephosphorylation applications .
Methods of Application
The specific methods of application in this context are not detailed in the sources . However, it is likely that AIP was introduced to a biochemical system to observe its effects on the phosphorylation and dephosphorylation processes.
Results or Outcomes
The specific results or outcomes of this application are not detailed in the sources . However, the use of AIP in this context suggests it may have potential applications in the study and manipulation of phosphorylation and dephosphorylation processes in biochemistry.
Future Directions
Future research directions could involve combining AIP with signaling biosensors to determine the temporal requirements of CaMKII activation for various downstream signaling molecules . AIP may also have a potential therapeutic role in improving myocardial function during type 2 diabetes and in alleviating renal fibrosis .
- AIP can restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats .
- AIP alleviates renal fibrosis through the TGF-β/Smad and RAF/ERK pathways .
- AIP plays a key role in modulating the performance of the diabetic heart .
- AIP could be a potential therapeutic agent for improving myocardial function during type 2 diabetes .
- AIP could inhibit the expression of fibrosis markers in vivo and in vitro .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H142N22O20.C2HF3O2/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)91-50(28-22-24-37-79)69(112)92-51(29-23-25-38-80)67(110)88-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-87-78(84)85)70(113)93-52(30-26-39-86-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)68(111)89-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)90-48(9)65(108)99-58(76(119)120)42-45(4)5;3-2(4,5)1(6)7/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,88,110)(H,89,111)(H,90,116)(H,91,102)(H,92,112)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUUQMNJOVWRNY-HAOWUBAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H143F3N22O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1822.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 117072604 |
Citations
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